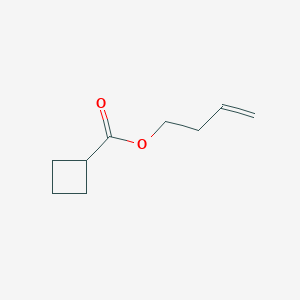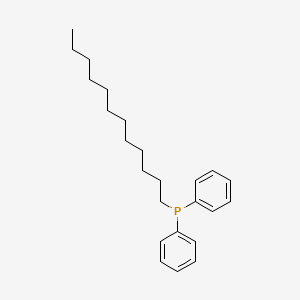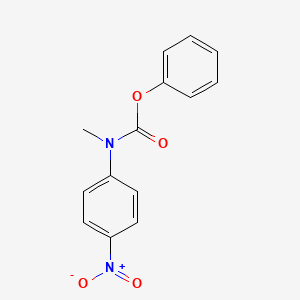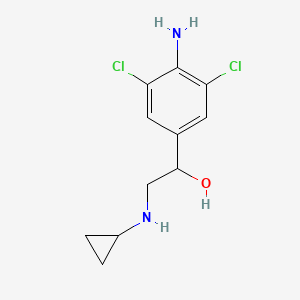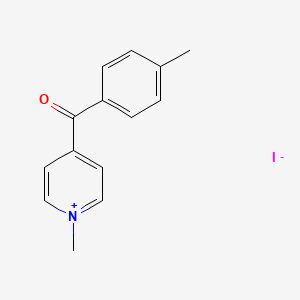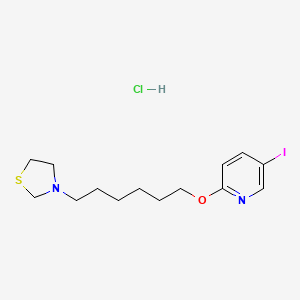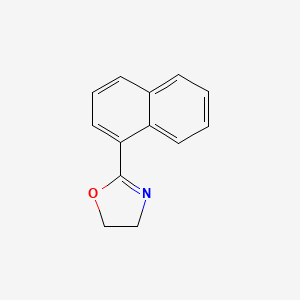
1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- is a complex organic compound characterized by its unique structure This compound is part of the naphthalene family, which is known for its aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- typically involves multiple steps. One common method starts with the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. This reaction is carried out under reflux conditions for about 2 hours, resulting in the formation of 1-naphthylacetonitrile
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions and purifications required.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaleneacetic acid derivatives, while reduction could produce naphthaleneethylamines.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research could investigate its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It might be used in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it might interact with enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylacetonitrile: A simpler compound with similar structural features but lacking the bis(3-methyl-2-butenyl)amino groups.
Naphthaleneacetic acid: Another naphthalene derivative with different functional groups.
Uniqueness
1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- is unique due to its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
50765-82-7 |
|---|---|
Molekularformel |
C36H51N3 |
Molekulargewicht |
525.8 g/mol |
IUPAC-Name |
4-[bis(3-methylbut-2-enyl)amino]-2-[2-[bis(3-methylbut-2-enyl)amino]ethyl]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C36H51N3/c1-29(2)16-22-38(23-17-30(3)4)26-20-36(28-37,35-15-11-13-33-12-9-10-14-34(33)35)21-27-39(24-18-31(5)6)25-19-32(7)8/h9-19H,20-27H2,1-8H3 |
InChI-Schlüssel |
DDWKCBUSQTZBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN(CCC(CCN(CC=C(C)C)CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
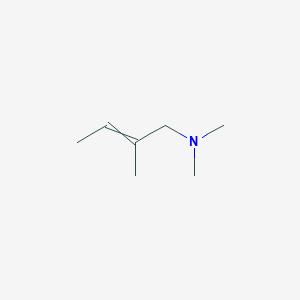

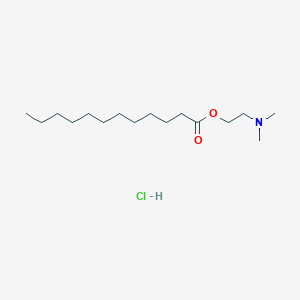
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)

